molecular formula C15H11ClO3 B5485495 2-acetylphenyl 4-chlorobenzoate

2-acetylphenyl 4-chlorobenzoate

Cat. No.: B5485495
M. Wt: 274.70 g/mol
InChI Key: KEETUTROZVJPCV-UHFFFAOYSA-N
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Description

2-Acetylphenyl 4-chlorobenzoate is an ester derivative synthesized from 2-acetylphenol and 4-chlorobenzoyl chloride. Such compounds are often studied for their synthetic efficiency, spectroscopic properties, and biological relevance. For instance, coumarin-based 4-chlorobenzoate esters demonstrate high yields and clean reaction profiles , while other derivatives exhibit enzymatic interactions or applications in organic synthesis .

Properties

IUPAC Name

(2-acetylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-10(17)13-4-2-3-5-14(13)19-15(18)11-6-8-12(16)9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEETUTROZVJPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetylphenyl 4-chlorobenzoate involves a multi-step process. The initial step is the esterification of hydroxyacetophenone with benzoyl chloride in the presence of potassium hydroxide. This reaction forms this compound . The reaction conditions typically involve stirring the reactants for a specified period, followed by cooling and recrystallization to purify the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of esterification and purification apply. Industrial production would likely involve large-scale reactors, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetylphenyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-Acetylphenyl 4-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetylphenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 2: Spectroscopic Signatures of 4-Chlorobenzoate Esters

Compound IR C=O (cm⁻¹) IR C–Cl (cm⁻¹) ¹H NMR (ppm, DMSO-d₆) Reference
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate 1728 744 6.51–8.15 (aromatic protons)
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate 1735 740 6.85–8.10 (aromatic protons)

Table 3: Functional Comparison of 4-Chlorobenzoate Derivatives

Compound Key Feature Potential Application Reference
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate High-yield synthesis Pharmaceutical intermediates
Isosorbide di-(4-chlorobenzoate) Enzyme-specific binding Cholinesterase inhibition
2-Acetylphenyl 4-chlorobenzoate Hypothesized electron effects Synthetic chemistry N/A

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-acetylphenyl 4-chlorobenzoate?

The synthesis of this compound involves esterification between 4-chlorobenzoic acid derivatives and 2-acetylphenol. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active ester intermediate.
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane or dimethylformamide) enhance reaction efficiency.
  • Temperature control : Reactions are typically conducted at room temperature or mild heating (40–60°C) to avoid decomposition of sensitive functional groups.
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) yields high-purity product .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Characterization requires a combination of analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm ester linkage formation (e.g., carbonyl resonance at ~168–170 ppm for the benzoate group).
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 289.04 for C15_{15}H11_{11}ClO3_3).
  • Infrared spectroscopy : Stretching frequencies for ester C=O (~1720 cm1^{-1}) and aryl-Cl bonds (~750 cm1^{-1}) are critical markers .

Q. What stability considerations are critical for handling this compound in experimental workflows?

  • Hydrolysis sensitivity : The ester bond is prone to hydrolysis under acidic/basic conditions. Storage in anhydrous solvents (e.g., THF or DCM) with molecular sieves is recommended.
  • Light sensitivity : Protect from UV exposure to prevent photodegradation of the acetyl and chlorobenzoate moieties.
  • Temperature limits : Long-term storage at –20°C minimizes thermal decomposition .

Advanced Research Questions

Q. How does this compound interact with enzymatic systems like 4-chlorobenzoate dehalogenase (EC 3.8.1.6)?

  • Substrate specificity : The 4-chlorobenzoate moiety may act as a competitive inhibitor or substrate analogue for dehalogenases, which catalyze hydrolytic dechlorination.
  • Mechanistic insights : Enzymatic assays under varying pH (6.5–8.0) and temperature (25–37°C) reveal activity dependence on divalent cations (e.g., Mg2+^{2+}) and cofactors (e.g., CoA derivatives).
  • Kinetic analysis : Use stopped-flow spectroscopy or HPLC to monitor chloride release, confirming enzymatic turnover .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

  • Discrepancies in NMR shifts : Variations in 13^13C chemical shifts (e.g., acetyl carbonyl at 200–205 ppm vs. 195–200 ppm) may arise from solvent polarity or concentration effects.
  • Resolution strategies : Cross-validate data with computational tools (e.g., ACD/Labs or ChemDraw simulations) and standardized solvent systems (e.g., CDCl3_3 with TMS) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., cyclooxygenase-2 or cytochrome P450 enzymes).
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing Cl vs. acetyl groups) with biological activity (e.g., anti-inflammatory or antimicrobial potency).
  • ADMET profiling : Predict pharmacokinetic properties (e.g., logP, solubility) using SwissADME or ADMETLab .

Key Methodological Recommendations

  • Synthetic optimization : Employ Schlenk techniques to exclude moisture in air-sensitive reactions.
  • Data validation : Use triplicate runs for spectroscopic and enzymatic assays to ensure reproducibility.
  • Safety protocols : Handle chlorinated intermediates in fume hoods with PPE (nitrile gloves, lab coat) due to potential irritancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-acetylphenyl 4-chlorobenzoate
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